molecular formula C19H20N6O4 B12781709 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2-methoxybenzylidene)hydrazide CAS No. 94772-05-1

5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2-methoxybenzylidene)hydrazide

Cat. No.: B12781709
CAS No.: 94772-05-1
M. Wt: 396.4 g/mol
InChI Key: GVKMHYUTMIWJFQ-RGVLZGJSSA-N
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Description

5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2-methoxybenzylidene)hydrazide is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2-methoxybenzylidene)hydrazide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with sodium azide to form the tetrazole ring. This is followed by the condensation of the tetrazole with 2-methoxybenzaldehyde in the presence of hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often utilize eco-friendly approaches such as the use of water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2-methoxybenzylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2-methoxybenzylidene)hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2-methoxybenzylidene)hydrazide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2-methoxybenzylidene)hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

94772-05-1

Molecular Formula

C19H20N6O4

Molecular Weight

396.4 g/mol

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H20N6O4/c1-27-15-7-5-4-6-14(15)11-20-21-18(26)12-25-23-19(22-24-25)13-8-9-16(28-2)17(10-13)29-3/h4-11H,12H2,1-3H3,(H,21,26)/b20-11+

InChI Key

GVKMHYUTMIWJFQ-RGVLZGJSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=CC=C3OC)OC

Origin of Product

United States

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